N-Stearoyl-L-cysteine N-Stearoyl-L-cysteine
Brand Name: Vulcanchem
CAS No.: 67603-50-3
VCID: VC0016061
InChI: InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Molecular Formula: C21H41NO3S
Molecular Weight: 387.623

N-Stearoyl-L-cysteine

CAS No.: 67603-50-3

Cat. No.: VC0016061

Molecular Formula: C21H41NO3S

Molecular Weight: 387.623

* For research use only. Not for human or veterinary use.

N-Stearoyl-L-cysteine - 67603-50-3

Specification

CAS No. 67603-50-3
Molecular Formula C21H41NO3S
Molecular Weight 387.623
IUPAC Name (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Standard InChI Key VJUDNRUDRQLCDX-IBGZPJMESA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O

Introduction

Chemical Structure and Properties

N-Stearoyl-L-cysteine is a modified amino acid consisting of L-cysteine conjugated with stearic acid (a C18 saturated fatty acid) through an amide bond. The compound has the molecular formula C₂₁H₄₁NO₃S and a molecular weight of 387.62 g/mol . Its structure combines the thiol-containing amino acid (cysteine) with a long hydrophobic carbon chain, creating an amphiphilic molecule with unique physicochemical properties.

Physical and Chemical Properties

The physical and chemical properties of N-Stearoyl-L-cysteine are summarized in the following table:

PropertyValueReference
CAS Number67603-50-3 / 67603-46-7
Molecular FormulaC₂₁H₄₁NO₃S
Molecular Weight387.62 g/mol
Physical StateSolid
ColorOff-White to Light Grey
Melting Point84-86°C
SolubilitySlightly soluble in chloroform and methanol
Storage Conditions-20°C, under inert atmosphere
StabilityHygroscopic
XLogP3-AA7.9 (highly lipophilic)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds19
Exact Mass387.28071534 Da

Structural Features

N-Stearoyl-L-cysteine contains several functional groups that contribute to its chemical behavior:

  • Thiol group (-SH): The sulfhydryl group from cysteine provides reducing properties and can form disulfide bonds.

  • Carboxylic acid group (-COOH): Contributes to its acidic properties and allows for further derivatization.

  • Amide bond: The linkage between the stearic acid and cysteine.

  • Long aliphatic chain: The C18 hydrocarbon chain from stearic acid provides hydrophobicity.

These structural features contribute to the compound's amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which may be relevant to its biological activities.

Synthesis Methods

Standard Synthetic Approach

The synthesis of N-Stearoyl-L-cysteine typically follows a two-step process involving activation of stearic acid followed by amide bond formation with the amino acid :

  • Activation of stearic acid with N-hydroxysuccinimide to form octadecanoic acid 2,5-dioxo-pyrrolidin-1-yl ester

  • Reaction of the activated ester with L-cysteine to form N-Stearoyl-L-cysteine

This approach offers chemoselectivity, preferentially acylating the amino group rather than the thiol group of cysteine . The reaction yields a pure product that can be isolated by standard techniques.

Biological Activities

Possible Membrane Interactions

The amphiphilic structure of N-Stearoyl-L-cysteine suggests potential interactions with cell membranes. The hydrophobic stearoyl chain can insert into lipid bilayers, potentially altering membrane fluidity and function.

Applications

Research Applications

N-Stearoyl-L-cysteine is primarily used in research contexts:

  • As a tool compound to study lipoamino acid effects on cellular systems

  • In studies of neuroprotection against ischemic damage

  • For the preparation of long-chained aliphatic acid amides as nerve protective agents

Analytical and Biochemical Uses

N-Stearoyl-L-cysteine may also serve various analytical and biochemical purposes:

  • As a standard in chromatographic analyses

  • For studying lipid-protein interactions

  • As a reagent in protein modification studies

Comparison with Related Compounds

Relationship to L-Cysteine

L-Cysteine, the amino acid component of N-Stearoyl-L-cysteine, has well-documented properties and applications. Comparing the parent amino acid with its N-acylated derivative:

  • L-Cysteine has greater water solubility, while N-Stearoyl-L-cysteine is more lipophilic

  • L-Cysteine is extensively used in pharmaceutical applications, including as a mucolytic agent

  • Both compounds contain reactive thiol groups that can participate in redox reactions

  • N-acylation significantly alters the pharmacokinetic properties and cell membrane permeability

Other N-Acyl Cysteine Derivatives

N-Stearoyl-L-cysteine belongs to a broader family of N-acylated cysteine derivatives, including:

  • N-Acetyl-L-cysteine (NAC): A widely used antioxidant and mucolytic agent

  • N-Palmitoyl-L-cysteine: Contains a C16 fatty acid chain instead of C18

  • N-Lauroyl-L-cysteine: Contains a C12 fatty acid chain

The varying chain lengths affect properties such as lipophilicity, membrane interaction, and biological activity.

Other Lipoamino Acids

N-Stearoyl-L-cysteine is one of many lipoamino acids that have been synthesized and studied for their biological activities . Other examples include:

  • N-Stearoyl-L-tyrosine: Demonstrated neuroprotective effects in models of brain ischemia

  • N-Stearoylglycine: The simplest of the stearoyl amino acid derivatives

  • N-Stearoyl-L-serine: Contains a hydroxyl group in the side chain instead of a thiol

Research Challenges and Future Directions

Current Limitations in Research

The available literature on N-Stearoyl-L-cysteine specifically appears limited, with most studies focusing on broader classes of lipoamino acids or other specific derivatives. Future research could address:

  • Detailed pharmacokinetic and pharmacodynamic profiles

  • Structure-activity relationships comparing various chain lengths and amino acid components

  • Specific mechanisms underlying neuroprotective effects

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